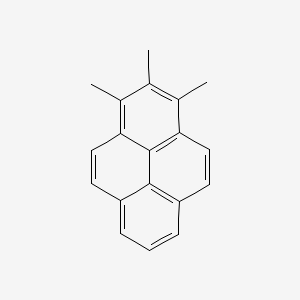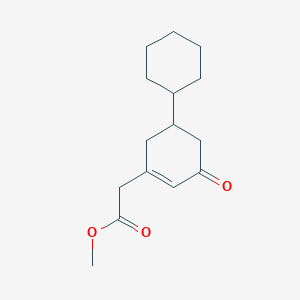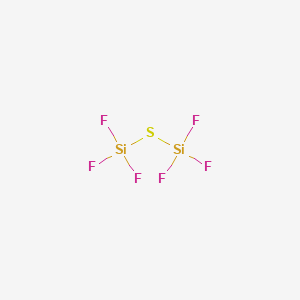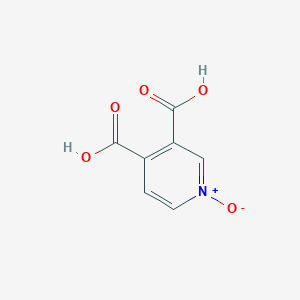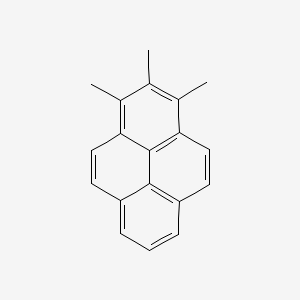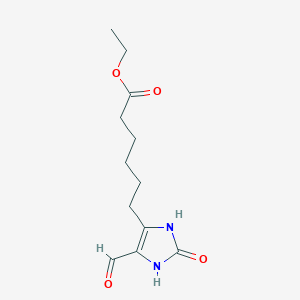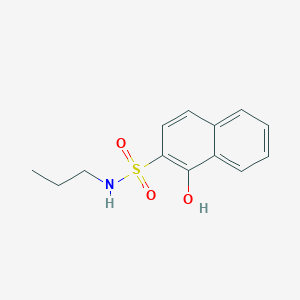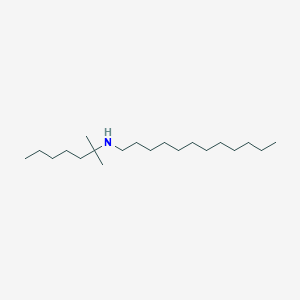
N-(2-Methylheptan-2-yl)dodecan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methylheptan-2-yl)dodecan-1-amine is a complex amine compound characterized by its long alkyl chains and nitrogen atom. This compound falls under the category of dialkylamines, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylheptan-2-yl)dodecan-1-amine typically involves the reaction of a halogenoalkane with a concentrated solution of ammonia in ethanol. The reaction is carried out in a sealed tube to prevent the escape of ammonia gas. For instance, the halogenoalkane is heated with ammonia, leading to the formation of the desired amine through a series of steps involving the formation of intermediate salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylheptan-2-yl)dodecan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Simpler amines or hydrocarbons.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
N-(2-Methylheptan-2-yl)dodecan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Methylheptan-2-yl)dodecan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. Its long alkyl chains allow it to interact with lipid membranes, potentially disrupting their structure and function .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethylethanamine
- N-Ethylethanamine
- N-Methyl-1-propanamine
Uniqueness
N-(2-Methylheptan-2-yl)dodecan-1-amine is unique due to its specific structure, which includes long alkyl chains and a tertiary amine group. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
50841-80-0 |
|---|---|
Molecular Formula |
C20H43N |
Molecular Weight |
297.6 g/mol |
IUPAC Name |
N-(2-methylheptan-2-yl)dodecan-1-amine |
InChI |
InChI=1S/C20H43N/c1-5-7-9-10-11-12-13-14-15-17-19-21-20(3,4)18-16-8-6-2/h21H,5-19H2,1-4H3 |
InChI Key |
WQABSJWASFRDRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(C)(C)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



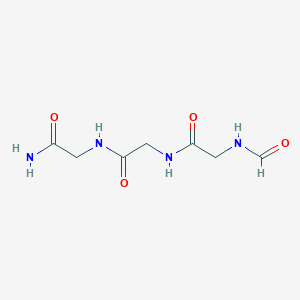
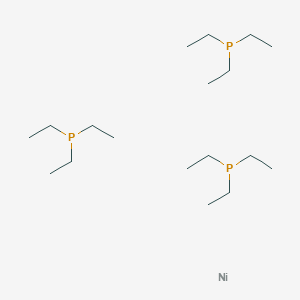

![Benzene, 1-methyl-4-[(phenylethynyl)seleno]-](/img/structure/B14663421.png)
